molecular formula C8H14O7 B12291563 Methyl4-O-Methyl-D-glucuronate

Methyl4-O-Methyl-D-glucuronate

Cat. No.: B12291563
M. Wt: 222.19 g/mol
InChI Key: KVGDKKXNJBVMHN-UHFFFAOYSA-N
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Description

Methyl 4-O-methyl-D-glucuronate is a derivative of D-glucuronic acid, a glucose derivative. This compound is characterized by the presence of a methyl group at the 4-O position of the glucuronic acid moiety. It is commonly used in biochemical and proteomics research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-O-methyl-D-glucuronate can be synthesized through various chemical and enzymatic methods. One common method involves the methylation of D-glucuronic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods

Industrial production of Methyl 4-O-methyl-D-glucuronate often involves the use of biocatalysis. Enzymes such as α-glucuronidase and gluco-oligosaccharide oxidase are employed to convert glucuronoxylans, a component of wood and agricultural biorefineries, into Methyl 4-O-methyl-D-glucuronate. This method is preferred due to its high efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-methyl-D-glucuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-O-methyl-D-glucuronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-O-methyl-D-glucuronate involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for α-glucuronidase, leading to the release of glucuronic acid derivatives. This interaction plays a crucial role in various metabolic pathways, including the detoxification of endogenous and exogenous substances .

Comparison with Similar Compounds

Methyl 4-O-methyl-D-glucuronate can be compared with other glucuronic acid derivatives, such as:

Conclusion

Methyl 4-O-methyl-D-glucuronate is a versatile compound with significant applications in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool in the study of carbohydrate chemistry, enzyme activity, and potential therapeutic applications.

Properties

IUPAC Name

methyl 2,4,5-trihydroxy-3-methoxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGDKKXNJBVMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C=O)O)O)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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